N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide
Description
N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core linked to a piperazine ring via a carbonyl group. The piperazine moiety is further substituted with a carboxamide group attached to a 2-ethoxyphenyl ring. This structure combines aromatic, electron-donating (ethoxy), and hydrogen-bonding (carboxamide) functionalities, making it a candidate for therapeutic applications, particularly in kinase inhibition or receptor modulation .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-2-29-19-9-4-3-7-17(19)23-21(28)25-13-11-24(12-14-25)20(27)16-15-22-26-10-6-5-8-18(16)26/h3-10,15H,2,11-14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPUGXKXIRUISJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide typically involves multiple steps. One common approach is the base-mediated [3+2]-cycloannulation strategy using (E)-β-iodovinyl sulfones. This method involves the reaction of pyridinium-amine and dipolar aminide under basic conditions to form the pyrazolo[1,5-a]pyridine core. The reaction conditions include the use of potassium carbonate (K2CO3) as a base and a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized for efficiency and yield. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Antituberculosis Activity
Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyridine derivatives as potential antituberculosis agents. A series of compounds related to N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide have been synthesized and evaluated for their activity against drug-resistant strains of Mycobacterium tuberculosis.
Key Findings:
- In Vitro Potency : Compounds demonstrated significant potency with minimum inhibitory concentrations (MIC) values ranging from <0.002 to 0.381 μg/mL against drug-susceptible strains and <0.002 to 0.465 μg/mL against drug-resistant strains .
- Cytotoxicity : Notably, these compounds exhibited low cytotoxicity against Vero cells, indicating a favorable therapeutic index .
Anticancer Potential
The pyrazolo[1,5-a]pyridine scaffold has also been investigated for its anticancer properties. The inhibition of polo-like kinase 1 (Plk1), a target involved in cell division and frequently deregulated in cancers, has been a focus area.
Research Insights:
- Targeting Plk1 : Compounds derived from the pyrazolo[1,5-a]pyridine structure have shown promise in inhibiting Plk1 activity, thereby potentially reducing tumor growth .
- Structure-Activity Relationship (SAR) : Modifications on the side chains of these compounds have been explored to enhance their binding affinity and selectivity towards Plk1 .
Material Science Applications
Beyond biological applications, pyrazolo[1,5-a]pyridine derivatives are being studied for their photophysical properties, making them suitable candidates for use in material science.
Notable Properties:
- Fluorophores : The unique electronic properties of these compounds allow them to act as effective fluorophores, which can be utilized in various optical applications .
- Solid-State Applications : Their ability to form crystals with interesting conformational and supramolecular phenomena suggests potential uses in solid-state devices .
Case Studies
Several case studies illustrate the diverse applications of this compound:
Mechanism of Action
The mechanism by which N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyridine core is known to bind to certain receptors or enzymes, leading to biological responses. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Key Substituents
The compound’s structural analogues differ primarily in:
- Aromatic substituents on the phenyl ring (e.g., methoxy, chloro, trifluoromethyl, benzodioxol).
- Heterocyclic cores (e.g., pyrazolo[1,5-a]pyridine vs. triazolo[4,3-b]pyridazine).
- Piperazine modifications (e.g., ethyl, acetyl, or trifluoroacetyl groups).
Table 1: Structural and Physical Property Comparisons
Impact of Substituents on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The 2-ethoxyphenyl group (electron-donating) enhances lipophilicity compared to electron-withdrawing groups like chloro (8b, ) or trifluoromethyl (8b, ), which may improve metabolic stability but reduce solubility.
Heterocyclic Core Modifications :
Piperazine Modifications :
- Ethyl or acetyl groups on piperazine (e.g., ) may alter conformational flexibility and bioavailability compared to the unmodified piperazine in the target compound.
Biological Activity
N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula and specific functional groups that contribute to its biological activity. The compound features a piperazine core linked to a pyrazolo[1,5-a]pyridine moiety, which is known for its diverse pharmacological properties.
Research indicates that compounds containing the pyrazolo[1,5-a]pyridine framework exhibit significant inhibitory effects on various kinases. The specific mechanism by which this compound exerts its effects involves:
- Inhibition of Ret Kinase : This compound has been identified as a potential inhibitor of Ret kinase, which plays a crucial role in cell signaling pathways associated with cancer progression and neurogenesis .
- Apoptotic Induction : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of anti-apoptotic proteins .
Biological Activity and Therapeutic Potential
The biological activity of this compound has been evaluated in various studies. Key findings include:
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives:
- Cell Lines Tested : The compound has shown efficacy against multiple cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT116), and bladder cancer (T24) .
- Mechanisms : The mechanism involves downregulation of key survival pathways such as PI3K/Akt and upregulation of pro-apoptotic factors .
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 | 25.0 | PI3K/Akt pathway inhibition | |
| HCT116 | 15.0 | Apoptosis induction via caspases | |
| T24 | 20.0 | Downregulation of XIAP |
Anti-inflammatory Effects
In addition to anticancer properties, pyrazolo[1,5-a]pyridine derivatives have demonstrated anti-inflammatory effects:
- Cytokine Modulation : These compounds can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in various models .
Case Studies
A recent study investigated the effects of this compound in xenograft models:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
